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Compound of Interest

Compound Name: Dehydroleucine

CAS No.: 113586-23-5

Cat. No.: B049857 Get Quote

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and

Drug Development Professionals Subject: 4,5-Dehydro-L-leucine (Methallylglycine)

Executive Summary
Dehydroleucine, specifically the 4,5-dehydro-L-leucine isomer (also known as L-

methallylglycine), is a non-canonical amino acid (ncAA) of increasing significance in peptide

engineering and peptidomimetic drug design. Structurally analogous to leucine but possessing

a terminal alkene at the

-position, it serves two critical functions:

Proteolytic Resistance: The rigidification introduced by the unsaturated side chain alters the

local electronic environment, often rendering adjacent peptide bonds resistant to standard

proteases.

Synthetic Handle: The 1,1-disubstituted alkene provides a versatile "handle" for late-stage

diversification via orthogonal chemistries such as ozonolysis, radical addition, or olefin

metathesis.

This guide details the physicochemical properties, synthesis protocols, and reactivity profiles of

4,5-dehydroleucine, providing a roadmap for its integration into therapeutic discovery

programs.
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Chemical Identity & Structure
While "dehydroleucine" can refer to multiple isomers, the 4,5-isomer is the most chemically

and biologically relevant due to its use as a precursor for

-hydroxyleucine and its role in antibiotic biosynthesis.

Property Specification

IUPAC Name (2S)-2-amino-4-methylpent-4-enoic acid

Common Names
4,5-Dehydroleucine; L-Methallylglycine;

-Leucine

CAS Number
87392-13-0 (Free acid); 87720-55-6 (Fmoc-

protected)

Molecular Formula

Molecular Weight 129.16 g/mol

SMILES C=C(C)CC(=O)O

Stereochemistry
L-isomer (S-configuration at

-carbon)

Physicochemical Properties[1][2][3][4][5][6][7][8]
The introduction of the double bond at the terminus of the side chain has a subtle but distinct

impact on the amino acid's properties compared to Leucine.

Acid-Base Properties (pKa)
The

-unsaturation is sufficiently remote from the

-ammonium and

-carboxylate groups that inductive effects are minimal. Consequently, the pKa values closely
mirror those of Leucine.
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Functional Group pKa (Approx.) Comparison to Leucine

-COOH 2.35 Nearly identical (Leu: 2.36)

-NH 9.70 Slightly more basic (Leu: 9.60)

Isoelectric Point (pI) ~6.00
Neutral zwitterion at

physiological pH

Solubility & Lipophilicity
Solubility: High in water (>50 mg/mL) and aqueous buffers; insoluble in non-polar organic

solvents (EtOAc, Hexane) unless N-protected.

Lipophilicity (LogP): The alkene group slightly reduces lipophilicity compared to the saturated

alkyl chain of Leucine due to the higher electron density and polarizability of the

-system.

Leucine LogP: ~1.52

4,5-Dehydroleucine LogP: ~1.25 (Estimated)

Synthesis & Production Protocols
The most robust route for synthesizing 4,5-dehydroleucine is the Acetamidomalonate Method.

This pathway is preferred for its scalability and the availability of precursors.

Synthesis Workflow (Graphviz)
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Figure 1: Chemical synthesis pathway for 4,5-dehydroleucine via the acetamidomalonate

route.

Detailed Protocol (Laboratory Scale)
Step 1: Alkylation

Reagents: Dissolve Sodium metal (1.1 eq) in absolute Ethanol to generate Sodium Ethoxide.

Addition: Add Diethyl acetamidomalonate (1.0 eq) and stir for 30 min at room temperature.

Alkylation: Dropwise add Methallyl chloride (1.2 eq). The reaction is exothermic.

Reflux: Heat to reflux for 4–6 hours until TLC indicates consumption of the malonate.

Workup: Concentrate in vacuo, resuspend in water, and extract with Ethyl Acetate.

Recrystallize the intermediate diester from EtOH/Hexane.

Step 2: Hydrolysis & Decarboxylation

Hydrolysis: Suspend the alkylated intermediate in 6M HCl.

Reflux: Heat to reflux (100°C) for 12–18 hours. This step simultaneously removes the acetyl

group, hydrolyzes the esters, and decarboxylates the gem-dicarboxylic acid.

Isolation: Concentrate to dryness. The residue is 4,5-dehydro-DL-leucine hydrochloride.

Purification: Pass through a cation exchange resin (Dowex 50W) eluting with

to obtain the free zwitterion.

Step 3: Stereochemical Resolution

To obtain the pure L-isomer, acetylate the racemic amine (Acetic anhydride/NaOH) and treat

with Hog Kidney Acylase I at pH 7.5. The enzyme selectively hydrolyzes the L-acetamide,

leaving the D-acetamide intact.

Chemical Reactivity & Applications[3][5][9]
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The utility of 4,5-dehydroleucine lies in the reactivity of its terminal alkene. Unlike internal

alkenes, the 1,1-disubstituted nature of the methallyl group makes it electronically distinct.

Ozonolysis (Ketone Synthesis)
The double bond can be cleaved by ozone to generate 4-oxoleucine (2-amino-4-methyl-4-

oxobutanoic acid derivatives), which are precursors to non-proteinogenic amino acids found in

antibiotics.

Mechanism: [3+2] cycloaddition of ozone followed by reductive workup (

or

).

Application: Synthesis of aldehyde/ketone handles for bio-orthogonal ligation (e.g., oxime

ligation).

Acid-Catalyzed Hydration
Treatment with strong acid (e.g.,

or TFA) promotes Markovnikov hydration of the double bond.

Product:

-Hydroxyleucine (4-hydroxy-4-methylpentanoic acid).

Relevance:

-Hydroxyleucine is a critical component of the toxic peptide

-Amanitin and other amatoxins. 4,5-dehydroleucine is the biosynthetic precursor.

Radical Functionalization
The allylic hydrogens (at the

-carbon) and the alkene itself are susceptible to radical attack.

Reaction: Reaction with thiols (Thiol-ene click chemistry) under UV light.
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Utility: Peptide "stapling" or conjugation to fluorophores/drugs without affecting the peptide

backbone.

Biological & Pharmacological Relevance[5][10]
Proteolytic Stability
Incorporating 4,5-dehydroleucine into peptide sequences enhances stability against

proteases (e.g., Trypsin, Chymotrypsin).

Mechanism: The rigidification of the side chain restricts the conformational flexibility required

for the protease active site to effectively cleave the peptide bond.

Data: Peptides containing dehydro-amino acids often show

increases of 3-10x in human serum compared to wild-type sequences.

Antibiotic Biosynthesis
It is a naturally occurring intermediate in the biosynthesis of:

Telomycin: A cyclic depsipeptide antibiotic.

Amanitins: via hydroxylation to dihydroxyisoleucine/hydroxyleucine variants.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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